N-(1-carboxyethyl)-L-alanyl-L-proline
Description
Structure
3D Structure
Properties
CAS No. |
76390-93-7 |
|---|---|
Molecular Formula |
C11H18N2O5 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-(1-carboxyethylamino)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18N2O5/c1-6(12-7(2)10(15)16)9(14)13-5-3-4-8(13)11(17)18/h6-8,12H,3-5H2,1-2H3,(H,15,16)(H,17,18)/t6-,7?,8-/m0/s1 |
InChI Key |
HLBPRUWPRRRMCK-PPSBICQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(C)C(=O)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(C)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Elaboration of N 1 Carboxyethyl L Alanyl L Proline
Established Synthetic Pathways for N-(1-carboxyethyl)-L-alanyl-L-proline
The construction of this compound primarily relies on the coupling of L-alanyl-L-proline with a three-carbon unit, typically derived from pyruvic acid. Two major strategies have emerged: direct reductive amination and routes involving protected intermediates.
Reductive Amination Approaches Utilizing Pyruvic Acid and L-Alanyl-L-proline
Reductive amination represents a direct and efficient method for the synthesis of this compound. This one-pot reaction involves the condensation of the dipeptide L-alanyl-L-proline with pyruvic acid to form an intermediate imine, which is subsequently reduced in situ to the desired product.
The reaction is typically carried out in a suitable solvent, and various reducing agents can be employed. A common approach involves the use of sodium cyanoborohydride. In a similar synthesis, a mixture of a keto acid and L-alanyl-L-proline is treated with sodium cyanoborohydride at room temperature to yield the N-substituted dipeptide. prepchem.com Enzymatic methods have also been explored for reductive amination, offering high selectivity and conversion rates. For instance, the combination of an NADH regeneration system and alanine (B10760859) dehydrogenase has been shown to achieve a 99% conversion of pyruvate (B1213749) to alanine, demonstrating the potential of biocatalysis in this type of transformation. nih.gov
The formation of amino acids through reductive amination can proceed via two main pathways: the reaction of a keto acid with ammonia (B1221849) or an amine to form an imine, followed by a two-electron reduction, or the initial formation of an oxime, which is then reduced. researchgate.net
Alternative Synthetic Routes Involving Protected Intermediates and Deprotection
To control selectivity and minimize side reactions, alternative synthetic strategies often employ protecting groups for the reactive functional groups of the amino acid and peptide precursors. The classical approach to dipeptide synthesis, which can be adapted for this compound, involves coupling two amino acids with protected derivatives, followed by the removal of these protecting groups. google.com
For the synthesis of the L-alanyl-L-proline backbone, for example, N-(t-butoxycarbonyl)-L-alanine can be coupled with the benzyl (B1604629) ester of L-proline. google.com Following the coupling reaction, the protecting groups are sequentially removed to yield the free dipeptide. google.com This dipeptide can then be subjected to reductive amination as described above.
Another route involves the preparation of N-pyruvyl-L-proline as a key intermediate. This can be achieved by reacting L-proline with a 2,2-disubstituted propionyl halide at a high pH, followed by hydrolysis of the resulting intermediate within a specific pH range of 6.5 to 8.5. google.com The N-pyruvyl-L-proline can then be coupled with an amine and subsequently hydrogenated to produce the desired product with high stereoselectivity. google.com
Diastereoselective Synthesis and Isolation Methodologies
The synthesis of this compound involves the formation of a new chiral center at the N-terminal end. Since L-alanyl-L-proline itself contains two chiral centers, the reaction can lead to the formation of diastereomers. Achieving high diastereoselectivity is a critical aspect of the synthesis.
The stereochemical outcome of the reductive amination can be influenced by the reaction conditions. For instance, in related syntheses of angiotensin-converting enzyme (ACE) inhibitors, the condensation of L-alanyl-L-proline with an alkyl ester of a 2-oxo-acid can generate a new chiral center, and while it can provide high diastereoselectivity, mixtures of diastereomers are often obtained. google.com
Controlling the pH during hydrogenation has been shown to be crucial for achieving desired stereoselectivity. Hydrogenation carried out under strongly acidic conditions (pH less than about 4) can significantly favor the formation of the desired L-alanyl-L-proline diastereomer. google.com
Isolation and purification of the desired diastereomer are essential. Chromatographic techniques are commonly employed for this purpose. For instance, crude diastereomeric products can be absorbed on a strong cation exchange resin and eluted, or purified by gel filtration. prepchem.com
Derivatization and Analog Generation for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of related compounds, such as ACE inhibitors, various analogs of this compound are synthesized. These modifications typically focus on the N-terminal moiety and the proline ring.
N-Terminal Modification Strategies of the L-Alanyl-L-proline Moiety
The N-terminus of peptides and proteins is a common target for modification due to its solvent exposure and distinct chemical reactivity. researchgate.net A variety of chemical and enzymatic methods have been developed for selective N-terminal modification. researchgate.netmdpi.com These strategies can be applied to the L-alanyl-L-proline portion to introduce different functional groups and study their impact on biological activity.
For instance, in the development of radiolabeled minigastrin analogs, N-terminal modifications have been investigated to improve stability and tumor-targeting properties. mdpi.com These modifications can include the introduction of different amino acids or the use of protecting groups to alter the pharmacokinetic profile of the peptide.
Proline Ring and Side Chain Substitutions in Related Analogs
The unique conformational properties of proline make it a key residue in many biologically active peptides. nih.gov The development of proline analogs with substitutions on the pyrrolidine (B122466) ring is a significant area of research for SAR studies. nih.govsigmaaldrich.com These substitutions can restrict the conformational flexibility of the peptide backbone and introduce new functionalities.
Synthetic strategies to access functionalized proline derivatives are diverse and can involve cascade reactions to build the new proline framework with high diastereoselectivity. nih.gov The introduction of substituents at the 3-position of the proline ring has been shown to be a useful tool for building stable secondary structure mimetics. nih.gov
The table below summarizes various proline analogs and their potential applications in drug design, highlighting the importance of modifying this core structure.
| Proline Analog Type | Example Modification | Application in SAR Studies |
| Ring-substituted prolines | Alkyl or aromatic group substitutions | Restriction of imide bond conformation, tuning biological and pharmaceutical properties. sigmaaldrich.com |
| Heteroatom-containing prolines | Incorporation of atoms like sulfur or selenium | Altering electronic properties and nucleophilicity for ligation reactions. nih.gov |
| Expanded or contracted ring prolines | Azabicycloalkane amino acids | Mimicking dipeptide structures and improving pharmaceutical properties. researchgate.net |
| Chimeric prolines | Combining proline's rigidity with side chains of other amino acids | Introducing new functionalities while maintaining conformational restriction. nih.gov |
These modifications allow for a systematic exploration of the chemical space around the core this compound structure, leading to a better understanding of the structural requirements for biological activity.
Biochemical and Enzymatic Interactions of N 1 Carboxyethyl L Alanyl L Proline and Analogs
Angiotensin-Converting Enzyme (ACE) Inhibition Research
N-(1-carboxyethyl)-L-alanyl-L-proline, also known as lisinopril (B193118), is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE). nih.gov It is a synthetic peptide derivative and a lysine (B10760008) analog of enalaprilat (B1671235). researchgate.net Unlike many other ACE inhibitors, it is not a prodrug and does not require hepatic biotransformation to become active. researchgate.netnih.gov Its primary mechanism of action is to block the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor, thereby playing a critical role in the regulation of blood pressure. nih.govconsensus.app By inhibiting ACE, the compound also prevents the degradation of bradykinin (B550075), a vasodilator, which contributes to its therapeutic effects. proteopedia.orgnih.gov
Research has established that this compound binds to ACE with a high affinity, exhibiting an inhibitory constant (Ki) of approximately 0.39 nM. researchgate.netnih.gov The inhibitory action is achieved through interaction with the active site of the enzyme. The development of this class of inhibitors was initially based on a theoretical mechanistic similarity to carboxypeptidase A, though the actual three-dimensional structure of ACE was later found to be different. nih.govesrf.fr
This compound belongs to the dicarboxylate-containing class of ACE inhibitors, which also includes compounds like enalapril (B1671234), benazepril, and ramipril. nih.gov Its structure is distinct from sulfhydryl-containing inhibitors like captopril. researchgate.net
Comparative studies have highlighted differences in pharmacokinetic and pharmacodynamic properties among these inhibitors. For instance, while enalapril is a prodrug that is converted to its active form, enalaprilat, this compound is administered in its active form. nih.gov The binding affinities and domain selectivity also differ. The P1' group of enalaprilat is an alanyl group, whereas for this compound it is a lysyl group. This structural difference results in a lower affinity for the ACE C-domain and a higher affinity for the N-domain for enalaprilat compared to this compound. nih.govfrontiersin.org Molecular docking studies have shown that this compound has a higher binding affinity for the C-domain of ACE compared to the N-domain. semanticscholar.org
| Compound | Chemical Class | Inhibitory Constant (Ki) | Notes |
|---|---|---|---|
| This compound (Lisinopril) | Dicarboxylate-containing | ~0.39 nM | Active drug, not a prodrug. nih.govresearchgate.netnih.gov |
| Captopril | Sulfhydryl-containing | ~1.4 nM | First-in-class ACE inhibitor. nih.govwikipedia.org |
| Enalaprilat | Dicarboxylate-containing | Data Not Available | Active metabolite of enalapril; exhibits different domain selectivity than lisinopril. nih.govfrontiersin.org |
The binding of this compound to the active site of ACE has been elucidated through X-ray crystallography and molecular modeling studies. nih.govresearchgate.net The ACE enzyme is a zinc metalloproteinase, and the inhibitor's interaction with the catalytic zinc ion is a key feature of its mechanism. proteopedia.orgresearchgate.netesrf.fr
The crystal structure of the human ACE in complex with this compound reveals that the inhibitor sits (B43327) in a deep, narrow channel that houses the active site. esrf.fr Specific molecular interactions stabilize this binding:
Zinc Coordination: The carboxylate group of the inhibitor's N-(1-carboxyethyl) moiety forms a direct coordinating bond with the active site zinc ion (Zn²⁺). This interaction is also stabilized by hydrogen bonds with the side chains of enzyme residues Glu384 and Tyr523. researchgate.netnih.gov The zinc ion is further coordinated by the enzyme's own residues, His383, His387, and Glu411. researchgate.netnih.govresearchgate.net
Hydrophobic and Ionic Interactions: The phenylpropyl group at the amino-terminal end of the inhibitor fits into the hydrophobic S1 subsite, engaging in aromatic stacking with residues like Phe512 and Val518. researchgate.netnih.gov The lysine portion of the inhibitor interacts with the S1' subsite, forming a salt bridge with residues Glu162 and Asp377. researchgate.netnih.gov
Hydrogen Bonding: The proline part of the inhibitor interacts with the S2' subsite through a network of hydrogen bonds with residues such as K511, Q281, and Y520. researchgate.net
These multiple points of contact result in a high-affinity, stable enzyme-inhibitor complex, effectively blocking the enzyme's catalytic activity. nih.gov
| Inhibitor Moiety | ACE Subsite | Interacting ACE Residues | Type of Interaction |
|---|---|---|---|
| Carboxylate Group | Catalytic Site | Zn²⁺, Glu384, Tyr523 | Zinc Coordination, Hydrogen Bonds researchgate.netnih.gov |
| Phenylpropyl Group | S1 | Phe512, Val518 | Hydrophobic Interactions researchgate.netnih.gov |
| Lysine Moiety | S1' | Glu162, Asp377 | Ionic Interaction (Salt Bridge) researchgate.netnih.gov |
| Proline Moiety | S2' | K511, Q281, Y520 | Hydrogen Bonds, Hydrophobic Interactions researchgate.net |
Broader Enzymatic Reactivity Profiles
The primary pharmacological target of this compound is angiotensin-converting enzyme. ACE is also known as kininase II, an enzyme responsible for the degradation of bradykinin. proteopedia.org Therefore, inhibition of ACE by this compound leads to increased levels of bradykinin, which contributes to vasodilation. proteopedia.orgaaaai.org
While the compound is highly selective for ACE, the broader enzymatic reactivity is an area of ongoing research. Studies on analogs have explored selectivity. For example, the analog N-[8-amino-1(S)-carboxyoctyl]-L-alanyl-L-proline was found to have higher selectivity for ACE inhibition over bradykinin inactivation when compared to enalaprilat and captopril. nih.gov The specificity of ACE inhibitors is crucial, as off-target effects could lead to unintended biological consequences. However, the available research focuses overwhelmingly on the interaction with ACE, and significant inhibition of other major enzymatic pathways by this compound at therapeutic concentrations has not been prominently reported. The structural design of these inhibitors, based on the substrate specificity of ACE, contributes to their high selectivity. nih.govwikipedia.org
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of N-(1-carboxyethyl)-L-alanyl-L-proline. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.
In ¹H NMR analysis of this compound, the spectrum reveals characteristic signals that correspond to the different proton environments within the molecule. General spectral data indicates the presence of multiplets centered around 4.5, 3.7, and 2.2 ppm, along with a pair of doublets at approximately 1.6 ppm. googleapis.com The signals in the 3.7 to 4.5 ppm range are typically associated with the alpha-protons of the amino acid residues. The multiplet around 2.2 ppm can be attributed to the protons of the proline ring, while the pair of doublets at 1.6 ppm likely corresponds to the methyl group of the alanyl residue, split by the adjacent proton.
Due to the nature of the amide bond between the alanine (B10760859) and proline residues, this compound can exist as a mixture of cis and trans isomers. This conformational isomerism can lead to the doubling of some peaks in the NMR spectrum, providing valuable information about the conformational dynamics of the molecule in solution.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would be expected to show distinct signals for the carbonyl carbons of the peptide bond and the two carboxylic acid groups, as well as for the aliphatic carbons of the alanine and proline residues.
Table 1: General ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Probable Assignment |
| ~ 4.5 | Multiplet | Alpha-protons |
| ~ 3.7 | Multiplet | Alpha-protons |
| ~ 2.2 | Multiplet | Proline ring protons |
| ~ 1.6 | Pair of doublets | Alanyl methyl protons |
Note: This table is based on general spectral data and is for illustrative purposes.
Mass Spectrometry (MS) Applications in Characterization and Analytical Confirmation
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for gaining further structural insights through fragmentation analysis. The nominal monoisotopic mass of this compound is 258.12 g/mol . epa.gov
In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M+H]⁺ would be observed. Further fragmentation of this ion in tandem MS (MS/MS) experiments provides a fingerprint of the molecule. The fragmentation of proline-containing peptides is often characterized by specific cleavage patterns. nih.gov A common fragmentation pathway involves the cleavage of the peptide bond, leading to the formation of b- and y-ions, which allows for the sequencing of the amino acid residues. Due to the presence of the proline ring, fragmentation N-terminal to the proline residue is often a favored pathway. osu.edu
The analysis of the fragmentation pattern would allow for the confirmation of the alanyl-proline sequence and the identification of the N-(1-carboxyethyl) substituent.
Chromatographic Techniques for Purification and Purity Assessment
A multi-step chromatographic approach is often necessary to achieve high purity of this compound, particularly after its synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid to improve peak shape.
The retention time of the compound in an HPLC system is a key parameter for its identification and purity assessment. The presence of cis-trans isomers around the alanyl-proline peptide bond can sometimes lead to peak broadening or the appearance of multiple peaks in the chromatogram. Method development may involve adjusting the mobile phase composition, gradient, and temperature to achieve optimal separation and peak shape.
Ion-exchange chromatography (IEC) is a powerful technique for the initial isolation and purification of this compound from the reaction mixture after synthesis. googleapis.com Given that the compound possesses two carboxylic acid groups and a secondary amine, it is amphoteric and its net charge is pH-dependent.
A common strategy involves using a strong cation-exchange resin. At a pH below the isoelectric point of the molecule, it will carry a net positive charge and bind to the negatively charged resin. Impurities that are neutral or negatively charged will pass through the column. The bound product can then be eluted by increasing the pH or the ionic strength of the mobile phase. For instance, elution with a solution of 2% pyridine (B92270) in water has been reported for this purpose. googleapis.com
Following initial purification by ion-exchange chromatography, further refinement of this compound can be achieved using other chromatographic techniques.
Gel filtration chromatography , also known as size-exclusion chromatography, separates molecules based on their size. This technique is useful for removing any remaining high or low molecular weight impurities. For a related compound, N-(1-carboxy-2-phenylethyl)-L-alanyl-L-proline, gel filtration using a Sephadex LH-20 resin has been utilized for final purification before spectrographic analysis. prepchem.com
Adsorption chromatography can also be employed, where separation is based on the differential adsorption of the compound and impurities onto the surface of a stationary phase like silica (B1680970) gel or alumina. The choice of the stationary and mobile phases is critical for achieving the desired separation.
Table 2: Summary of Chromatographic Techniques for this compound
| Technique | Principle | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and mobile phase | Purity assessment, analytical quantification, and preparative purification |
| Ion-Exchange Chromatography (IEC) | Electrostatic interactions between charged molecules and a charged stationary phase | Initial isolation and purification from synthesis reaction mixtures |
| Gel Filtration Chromatography | Separation based on molecular size | Removal of high and low molecular weight impurities |
| Adsorption Chromatography | Differential adsorption onto a solid stationary phase | Further purification and removal of closely related impurities |
Structure Activity Relationship Sar and Computational Modeling of N 1 Carboxyethyl L Alanyl L Proline Analogs
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional arrangement of atoms (conformation) and the specific spatial orientation of chiral centers (stereochemistry) are critical determinants of the biological efficacy of inhibitors based on the N-(1-carboxyethyl)-L-alanyl-L-proline scaffold. The inherent chirality of the amino acid components means that only specific stereoisomers can achieve the optimal orientation required to bind effectively to the asymmetric active site of the ACE enzyme. openochem.org
The L-proline residue plays a pivotal role in constraining the conformational flexibility of the inhibitor. Its five-membered ring limits the possible shapes the molecule can adopt, which is advantageous for binding as it reduces the entropic penalty upon interaction with the enzyme. The peptide bond preceding the proline residue can exist in either a cis or trans conformation, and this isomerization can be a rate-limiting step in protein folding and enzyme-inhibitor binding. nih.gov For ACE inhibitors, the specific conformation of the proline ring (e.g., Cγ-endo or Cγ-exo) and the geometry of the preceding amide bond are crucial for correctly positioning the key interacting groups within the enzyme's active site. nih.gov
The profound impact of stereochemistry is evident in various analogs. Enalapril (B1671234), for instance, possesses three chiral centers, and its high potency is exclusive to a single stereoisomer (the S,S,S-isomer), as any variation drastically reduces its ability to fit within the ACE active site. openochem.org Similarly, for the ACE inhibitor Perindopril, which has five chiral centers and thus 32 possible stereoisomers, extensive studies have shown that only a select few exhibit potent inhibitory activity in the nanomolar range. nih.govsemanticscholar.org This demonstrates that the precise stereochemical configuration is paramount for effective enzyme inhibition.
| Stereoisomer Group | Number of Stereoisomers | In Vitro Activity Range (IC50) | Comment |
|---|---|---|---|
| Most Active | 4 (including Perindoprilate) | Nanomolar (nM) range | Optimal stereochemical configuration for binding. |
| Moderately Active | 4 | Approximately 10-fold less active than the most potent group | Sub-optimal but still effective stereochemistry. |
| Least Active / Inactive | 24 | Significantly higher IC50 values | Incorrect stereochemistry prevents effective binding to the ACE active site. |
Design Principles for Inhibitors Based on the this compound Scaffold
The design of potent ACE inhibitors, including those based on the this compound scaffold, has been a triumph of rational drug design. The development process was initially guided by the structure of a peptide isolated from snake venom. stereoelectronics.org Subsequent research has established several key design principles for this class of dicarboxylate inhibitors. stereoelectronics.orgnih.gov
A central feature of these inhibitors is a group capable of coordinating with the essential zinc ion in the ACE active site. stereoelectronics.org Unlike early inhibitors like Captopril which use a sulfhydryl group, the this compound scaffold utilizes a carboxylate group for this critical interaction. stereoelectronics.orgnih.gov The terminal carboxylate on the L-proline moiety is another vital component, forming strong hydrogen bonds and ionic interactions with positively charged residues such as Lysine (B10760008) and Glutamine in the S2' subsite of the enzyme. stereoelectronics.orgnih.gov
| Structural Component | Primary Function | Key Interactions with ACE Active Site |
|---|---|---|
| N-linked Carboxylate Group | Zinc Ion Coordination | Directly binds to the catalytic Zn2+ ion. stereoelectronics.orgnih.gov |
| L-Alanyl Residue Side Chain | S1 Pocket Binding | Hydrophobic interactions with residues like Phe512 and Val518. nih.gov |
| Peptide Backbone | Structural Scaffold | Forms hydrogen bonds with residues like His337 and His497. stereoelectronics.org |
| L-Proline Ring | Conformational Rigidity; S2' Pocket Binding | Restricts flexibility and orients the C-terminal carboxylate. nih.gov |
| C-Terminal Carboxylate (on Proline) | Anchoring Group | Forms strong hydrogen bonds and ionic interactions with Gln265, Lys495, and Tyr504. stereoelectronics.org |
In Silico Approaches for Predicting and Optimizing Analog Interactions
Computational, or in silico, methods are indispensable tools for predicting and optimizing the interactions of this compound analogs with the ACE enzyme. These approaches provide detailed, atom-level insights into the binding process, guiding the design of new inhibitors with improved affinity and selectivity. nih.govnih.gov
Molecular docking is a widely used technique to predict the preferred binding mode and affinity of a ligand to its target protein. impactfactor.org Studies on inhibitors like Lisinopril (B193118) have used docking to analyze interactions with the two domains of ACE (the N- and C-domains). These calculations can predict differences in binding affinity, revealing, for instance, that Lisinopril binds with higher affinity to the C-domain. researchgate.netimpactfactor.org The binding affinity is often expressed as a free energy of binding (kcal/mol), where a more negative value indicates a stronger interaction. impactfactor.org
Beyond simple docking, more advanced simulation techniques like molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) are employed to study the dynamic nature of the enzyme-inhibitor complex. nih.gov These simulations can reveal the stability of key interactions, such as hydrogen bonds and salt bridges, over time and provide a more accurate picture of the binding event. nih.gov This detailed understanding of the binding modes allows researchers to identify which parts of the inhibitor could be modified to enhance binding. For example, computational models have highlighted differences in the residues that accommodate the lysine moiety of Lisinopril in the N- and C-domains, providing a basis for designing domain-specific inhibitors. nih.gov
| Inhibitor | ACE Domain | Calculated Binding Affinity (kcal/mol) | Implication |
|---|---|---|---|
| Lisinopril | N-domain | -7.9 | Higher affinity for the C-domain, suggesting preferential inhibition. |
| C-domain | -9.2 | ||
| Captopril | N-domain | -6.1 | Similar affinity for both domains, indicating less domain selectivity. |
| C-domain | -6.1 |
Methodological Advancements in the Analytical Detection and Quantification of N 1 Carboxyethyl L Alanyl L Proline
Development of Highly Specific and Sensitive Assay Methodologies
The development of robust analytical methods is fundamental to accurately measure N-(1-carboxyethyl)-L-alanyl-L-proline in complex biological matrices. While immunoassays have been traditionally used for similar analytes due to their high throughput, they can sometimes be affected by matrix effects, which can lead to inaccuracies. nih.gov To overcome these limitations, research has focused on developing methods that offer enhanced specificity and sensitivity.
One approach involves the use of derivatization agents to improve the detection of the proline moiety. For instance, reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) have been successfully used for the derivatization of proline, allowing for highly sensitive fluorescence detection. rsc.org This method has demonstrated low limits of detection (LOD) and quantification (LOQ) for proline, reaching into the femtomole range. rsc.org Such techniques could be adapted for this compound, potentially after a hydrolysis step to liberate the proline for derivatization.
Another avenue of development is the use of advanced spectroscopic techniques. Near-infrared (NIR) spectroscopy, coupled with chemometric algorithms like partial least squares, has been explored for the rapid and nondestructive detection of proline in serum. nih.gov While this method offers speed and convenience, its application to the larger and more complex structure of this compound would require significant validation to ensure specificity.
The table below summarizes key performance characteristics of various advanced assay methodologies that could be adapted for the analysis of this compound.
| Methodology | Target Analyte | Key Performance Characteristics | Potential for this compound |
| HPLC with Fluorescence Detection | Proline | LOD: 5 fmol, LOQ: 16 fmol rsc.org | High, after potential hydrolysis and derivatization |
| Near-Infrared Spectroscopy | Proline | Rapid, non-destructive detection nih.gov | Feasible, but requires extensive validation for specificity |
Chromatographic-Mass Spectrometric (LC-MS/MS) Methods for Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules like this compound from biological samples. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov
LC-MS/MS methods for related compounds, such as Nε-(carboxyethyl) lysine (B10760008) (CEL), have been extensively developed and validated. nih.gov These methods often utilize ultra-performance liquid chromatography (UPLC) for rapid and efficient separation, followed by detection using a mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net The MRM mode allows for highly specific detection by monitoring a specific precursor ion to product ion transition, which for a compound like this compound would be unique.
For the analysis of proline, a key component of the target molecule, a robust LC-MS/MS method has been developed using a chiral column to ensure high specificity and selectivity in separating it from other serum components. nih.gov This method demonstrated excellent accuracy and precision, with intra- and inter-day variations of less than 10%. nih.gov The use of a stable isotope-labeled internal standard, such as L-proline-13C5,15N, is a common practice in these assays to ensure high accuracy. nih.gov
The development of an LC-MS/MS method for this compound would involve optimizing several key parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. The use of high-purity solvents and additives is crucial to avoid the formation of adducts that can complicate the mass spectra.
The following table details typical parameters for an LC-MS/MS method that could be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Typical Conditions for Related Compounds | Rationale |
| Chromatographic Column | C18 or Chiral Column (e.g., Phenomenex Lux 5u Cellulose-1) nih.gov | Provides good retention and separation of polar and chiral compounds. |
| Mobile Phase | Methanol (B129727) or Acetonitrile in 0.05% Formic Acid aqueous solution nih.gov | Ensures efficient ionization in positive electrospray mode. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Effective for protonating amine-containing compounds. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Internal Standard | Stable Isotope-Labeled version of the analyte | Corrects for matrix effects and variations in sample preparation and instrument response. nih.gov |
Broader Academic Implications and Future Research Trajectories
Contributions to Peptide and Peptidomimetic Chemistry
N-(1-carboxyethyl)-L-alanyl-L-proline and its analogs serve as significant models in the field of peptidomimetic chemistry. Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. manchester.ac.uknih.gov The structure of this compound incorporates two key features central to peptidomimetic design: N-alkylation and the inclusion of proline.
N-Alkylation : The substitution of an alkyl group (the carboxyethyl group) on the amide nitrogen of the peptide backbone is a widely used strategy to increase metabolic stability. researchgate.netacs.org This modification sterically hinders the approach of proteases that would typically cleave the peptide bond. Furthermore, N-alkylation can influence the conformational preferences of the peptide backbone, often promoting specific secondary structures or increasing the population of the cis-amide bond isomer, which can be crucial for biological activity. researchgate.net
The combination of these features in a single, relatively simple dipeptide structure makes this compound a valuable scaffold for designing novel bioactive molecules. Researchers can use this framework to develop new therapeutic agents by systematically modifying the side chains of the alanine (B10760859) and proline residues or altering the N-alkyl substituent to optimize binding affinity and selectivity for a given target. nih.gov
Potential for Investigating Novel Enzyme Targets and Biological Pathways
While structurally related compounds like enalaprilat (B1671235) and lisinopril (B193118) are well-known inhibitors of the Angiotensin-Converting Enzyme (ACE), the core this compound structure holds potential for exploring entirely new enzyme targets and pathways. google.com This potential stems from the biological significance of its constituent parts, particularly proline.
Proline metabolism has emerged as a critical pathway in various diseases, most notably cancer. frontiersin.orgnih.gov Many cancer cells exhibit a reprogrammed metabolism and become dependent on specific nutrients, including proline, for survival, proliferation, and energy production. nih.govbohrium.comnih.gov This dependency has highlighted the enzymes of the proline biosynthetic and catabolic pathways as promising targets for cancer therapy. frontiersin.orgnih.govresearchgate.net
One such enzyme is Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which catalyzes the final step in proline biosynthesis and is upregulated in numerous cancers. nih.govbohrium.com Recent research has focused on discovering inhibitors for PYCR1, with studies successfully identifying several proline analogs that can block its activity. nih.govnih.govresearchgate.net For instance, a focused screen identified compounds like N-formyl L-proline (NFLP) and L-thiazolidine-4-carboxylate as competitive inhibitors of PYCR1. nih.govnih.gov
This opens a compelling avenue for future research where the this compound scaffold could be adapted to target PYCR1 or other enzymes in the proline metabolism pathway, such as Proline Dehydrogenase (PRODH). nih.govmdpi.com By modifying the dipeptide, it may be possible to develop potent and selective chemical probes to study these pathways or to serve as lead compounds for novel therapeutics, particularly in oncology.
| Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Significance |
|---|---|---|---|
| N-formyl L-proline (NFLP) | 100 μM | Competitive with P5C | Most potent inhibitor identified in the screen, serves as a validated chemical probe. |
| L-thiazolidine-2-carboxylate | 450 μM | Competitive with P5C | Demonstrates that modifications to the proline ring are tolerated. |
| L-thiazolidine-4-carboxylate | 600 μM | Competitive with P5C | Another heterocyclic analog showing inhibitory activity. |
| Cyclopentanecarboxylate | 1200 μM | Competitive with P5C | Shows that a carbocyclic ring can mimic the pyrrolidine (B122466) ring of proline. |
| L-tetrahydro-2-furoic acid (THFA) | 2200 μM | Competitive with P5C | An oxygen-containing heterocyclic analog that also inhibits PYCR1. |
Advancements in Synthetic Methodologies for Carboxyalkyl Dipeptides
The synthesis of carboxyalkyl dipeptides like this compound presents specific chemical challenges, primarily related to the selective N-alkylation of one amino acid and the subsequent stereocontrolled formation of the peptide bond. Research into the synthesis of this class of compounds has led to significant advancements in peptide chemistry.
The primary method for introducing the N-carboxyethyl group is through reductive amination (also known as reductive alkylation). manchester.ac.uknih.gov This process typically involves reacting an amino acid ester (like L-alanine methyl ester) with an α-keto acid (such as pyruvic acid) or a related aldehyde in the presence of a reducing agent. nih.gov Catalytic hydrogenation is often employed to control the stereochemistry at the newly formed chiral center.
Key challenges and advancements in the synthesis of these molecules include:
Control of Stereochemistry : Ensuring the correct stereoconfiguration (L or S) at all chiral centers is paramount for biological activity. The conditions of the reductive amination and peptide coupling steps must be carefully optimized to prevent racemization. nih.gov
Protecting Group Strategy : Classical peptide synthesis relies heavily on protecting groups to prevent unwanted side reactions. For a dipeptide like this, the N-terminus of the alanine derivative and the C-terminus of proline must be temporarily blocked during the coupling reaction. The choice of protecting groups is critical for achieving high yields and purity. google.com
Purification : The low solubility of free N-alkyl amino acids in many organic solvents can be exploited for efficient purification by extraction. nih.gov
Solid-Phase vs. Solution-Phase Synthesis : While traditional syntheses were often performed in solution, modern solid-phase peptide synthesis (SPPS) offers advantages for creating libraries of analogs. Methodologies have been developed to perform N-alkylation directly on the solid support. nih.govresearchgate.net However, challenges such as dialkylation can arise and require specific linkers and reaction conditions to overcome. nih.gov
Recent innovations in synthetic chemistry, such as the use of novel catalysts for direct N-alkylation of unprotected amino acids with alcohols, offer more sustainable and atom-economic routes to N-alkyl amino acid building blocks. nih.gov These advancements continue to make complex dipeptides more accessible for academic research and drug development.
| Method | Description | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Amination | Reaction of an amine with a carbonyl compound (aldehyde/ketone) followed by reduction of the intermediate imine. nih.gov | Aldehyde/ketone, NaBH3CN, H2/Pd-C | Versatile, can create a wide range of N-alkyl groups. | Risk of over-alkylation, requires control of stereochemistry. monash.edu |
| Base-Mediated Alkylation | Direct alkylation of an N-protected amino acid using an alkyl halide in the presence of a strong base. monash.edu | Alkyl halide (e.g., methyl iodide), NaH | Straightforward for simple alkyl groups like methyl. | Harsh conditions can lead to racemization. researchgate.net |
| Fukuyama-Mitsunobu Reaction | Alkylation of a nosyl (o-nitrobenzenesulfonyl)-protected amine with an alcohol under Mitsunobu conditions. researchgate.net | Alcohol, DEAD/DIAD, PPh3, o-NBS-Cl | Mild conditions, compatible with solid-phase synthesis. | Requires pre-protection and subsequent deprotection of the amine. |
| Catalytic Direct Alkylation | Direct coupling of unprotected amino acids with alcohols using a metal catalyst. nih.gov | Alcohol, Iron or Ruthenium catalyst | Highly atom-economical, uses renewable reagents, water is the only byproduct. | Newer methodology, catalyst scope and compatibility still under exploration. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(1-carboxyethyl)-L-alanyl-L-proline, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via peptide coupling strategies using carbobenzyloxy (Cbz) or ethyl carbamate protecting groups for amino acids, as demonstrated in enalapril synthesis . For example:
- Step 1 : Protect L-alanine and L-proline residues using Cbz or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.
- Step 2 : Introduce the 1-carboxyethyl moiety via nucleophilic substitution or condensation reactions under controlled pH (e.g., using dicyclohexylcarbodiimide (DCC) as a coupling agent).
- Step 3 : Deprotect using catalytic hydrogenation (for Cbz) or acidic conditions (for Boc).
- Stereochemical Validation : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity .
Q. Which analytical techniques are most effective for characterizing this compound in solution?
- Methodological Answer :
- NMR Spectroscopy : Monitor reaction progress and confirm structural integrity via ¹H and ¹³C NMR, particularly for resolving trans/cis isomerism in proline-containing peptides .
- Mass Spectrometry (MS) : Employ high-resolution MS (e.g., ESI-TOF) to verify molecular weight and detect impurities.
- FT-IR Spectroscopy : Identify carboxylate (COO⁻) and amide (CONH) functional groups to confirm the presence of the carboxyethyl moiety .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with prolidase or other hydrolytic enzymes?
- Methodological Answer :
- Enzyme Specificity Assays : Use kinetic studies (e.g., Michaelis-Menten plots) with purified prolidase to compare hydrolysis rates of trans vs. cis isomers. Evidence suggests prolidase exhibits absolute specificity for trans isomers in similar substrates .
- Molecular Docking : Model the compound’s interaction with prolidase’s active site (e.g., using AutoDock Vina) to identify steric clashes or hydrogen-bonding patterns that explain stereochemical selectivity.
- Mutagenesis Studies : Modify key residues in prolidase (e.g., Mn²⁺-binding sites) to test their role in substrate recognition.
Q. How can researchers resolve contradictions in reported structural data for this compound derivatives?
- Methodological Answer :
- Comparative Crystallography : Perform X-ray diffraction on single crystals of the compound and its analogs to resolve ambiguities in bond angles or torsional strain.
- Dynamic NMR Analysis : Use variable-temperature NMR to study rotamer populations and identify dominant conformers in solution .
- Cross-Validation with Computational Chemistry : Compare experimental data (e.g., IR, NMR) with density functional theory (DFT)-predicted spectra to validate structural models .
Q. What role does the 1-carboxyethyl group play in modulating the compound’s bioactivity or stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers across pH 2–8 and analyze degradation products via LC-MS to assess carboxylate group stability.
- Bioactivity Profiling : Test ACE-inhibitory activity (if applicable) using in vitro assays (e.g., inhibition of angiotensin I conversion) and compare with analogs lacking the carboxyethyl group .
- Metabolic Stability : Use hepatocyte or plasma incubation models to evaluate susceptibility to esterase-mediated hydrolysis.
Methodological Notes
- Synthesis Optimization : For scale-up, consider solid-phase peptide synthesis (SPPS) to improve yield and reduce racemization .
- Data Reproducibility : Document solvent polarity and temperature rigorously, as proline-containing peptides are prone to conformational shifts .
- Safety Protocols : Follow guidelines for handling amino acid derivatives (e.g., avoid inhalation of peptide dust; use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
